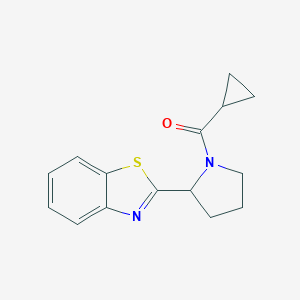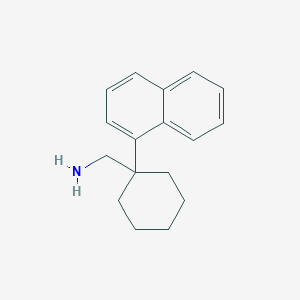
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide, also known as TDZD-8, is a small molecule inhibitor that has gained significant attention in recent years due to its potential therapeutic applications in various diseases. TDZD-8 is a member of the thiazolidinedione family, which is known for its anti-diabetic properties. However, TDZD-8 has been found to have a broader range of applications beyond diabetes, including cancer, Alzheimer's disease, and inflammation.
Wirkmechanismus
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide exerts its effects by inhibiting the activity of glycogen synthase kinase-3β (GSK-3β), which is a key regulator of various cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3β is also involved in various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. By inhibiting GSK-3β, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can modulate these pathways and exert its therapeutic effects.
Biochemical and Physiological Effects:
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to have various biochemical and physiological effects, depending on the disease being studied. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to inhibit cell growth and induce cell cycle arrest and apoptosis. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to reduce beta-amyloid plaque accumulation and improve cognitive function. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is its specificity for GSK-3β, which reduces the risk of off-target effects. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide is also relatively easy to synthesize and has a high purity, which makes it suitable for lab experiments. However, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide also has a short half-life, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide research. One area is the development of more potent and selective GSK-3β inhibitors based on the structure of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. Another area is the investigation of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in combination with other drugs to enhance its therapeutic effects. Finally, the use of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide in clinical trials for various diseases, including cancer and Alzheimer's disease, should be explored.
Synthesemethoden
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be synthesized using a simple two-step process. The first step involves the synthesis of 4,4-dimethyl-3-oxoisothiazolidine-2-thione, which is then reacted with 4-aminobenzoyl chloride to form N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide. The purity of N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting various signaling pathways, including the Wnt/β-catenin and PI3K/Akt/mTOR pathways. In Alzheimer's disease, N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. Inflammation is another area where N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide has shown promise, as it has been found to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-(tert-butyl)-3-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide |
|---|---|
Molekularformel |
C16H22N2O4S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
N-tert-butyl-3-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
InChI |
InChI=1S/C16H22N2O4S/c1-15(2,3)17-13(19)11-7-6-8-12(9-11)18-14(20)16(4,5)10-23(18,21)22/h6-9H,10H2,1-5H3,(H,17,19) |
InChI-Schlüssel |
ZWJDUQXFQAARMX-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
Kanonische SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-{2-[1-(2-Propoxybenzoyl)piperidin-2-yl]ethyl}morpholine](/img/structure/B256178.png)
![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![4-(4-Tert-butylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B256189.png)

![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B256202.png)

![6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B256208.png)
![N-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B256212.png)
